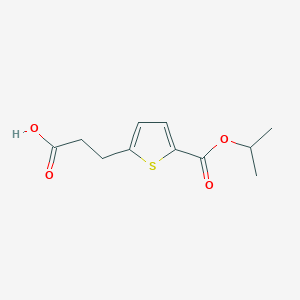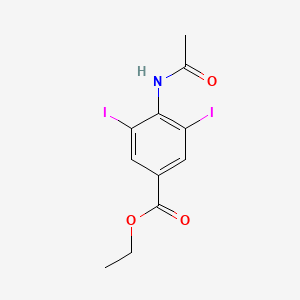
Ethyl 4-acetamido-3,5-diiodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-acetamido-3,5-diiodobenzoate is an organic compound with the molecular formula C11H11I2NO3. It is a derivative of benzoic acid, featuring two iodine atoms, an acetamido group, and an ethyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-acetamido-3,5-diiodobenzoate typically involves the iodination of ethyl 4-acetamidobenzoate. The process begins with the acylation of 4-aminobenzoic acid to form 4-acetamidobenzoic acid. This intermediate is then esterified with ethanol to produce ethyl 4-acetamidobenzoate. The final step involves the iodination of the aromatic ring at the 3 and 5 positions using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-acetamido-3,5-diiodobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of less iodinated or deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can replace the iodine atoms under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Ethyl 4-acetamido-3,5-diiodobenzoate has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of Ethyl 4-acetamido-3,5-diiodobenzoate depends on its specific application. In biological systems, the iodine atoms can interact with biomolecules, potentially affecting enzyme activity or cellular processes. The acetamido group may also play a role in binding to specific molecular targets, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-acetamido-5-amino-2-azido-3-(pentan-3-yloxy)cyclohexanecarboxylate: This compound shares the ethyl and acetamido groups but has a different core structure and additional functional groups.
Para-aminobenzoic acid derivatives: These compounds have similar aromatic structures and functional groups but lack the iodine atoms.
Uniqueness
Ethyl 4-acetamido-3,5-diiodobenzoate is unique due to its dual iodine substitution, which imparts distinct chemical and physical properties. The presence of iodine atoms enhances its radiopacity, making it valuable for medical imaging applications. Additionally, the combination of acetamido and ester groups provides versatility in chemical reactivity and potential biological activity .
Propiedades
Fórmula molecular |
C11H11I2NO3 |
|---|---|
Peso molecular |
459.02 g/mol |
Nombre IUPAC |
ethyl 4-acetamido-3,5-diiodobenzoate |
InChI |
InChI=1S/C11H11I2NO3/c1-3-17-11(16)7-4-8(12)10(9(13)5-7)14-6(2)15/h4-5H,3H2,1-2H3,(H,14,15) |
Clave InChI |
ZZIFWZLJWFKACS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C(=C1)I)NC(=O)C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Benzyl-2,8-diazadispiro[3.1.36.14]decane;2,2,2-trifluoroacetic acid](/img/structure/B13891934.png)
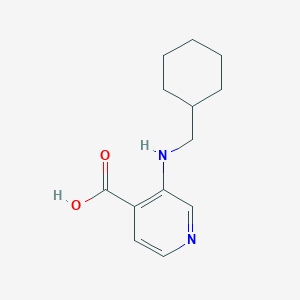
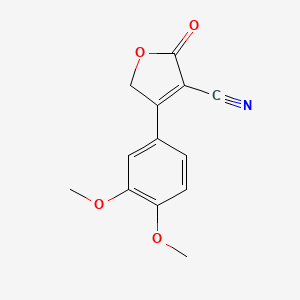
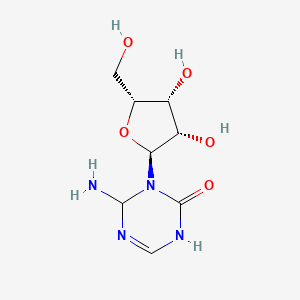

![5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B13891974.png)
![1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13891989.png)
![tert-butyl 2-(hydroxymethyl)-3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13891993.png)
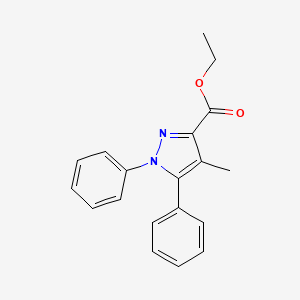

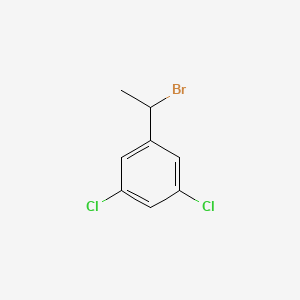
![Methyl 6-chloro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13892001.png)
![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanamine](/img/structure/B13892007.png)
